3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na

Description

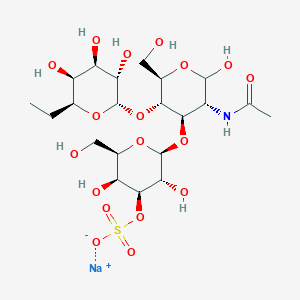

3'-(O-SO3Na)Gal-β1,3(Fuc-α1,4)GlcNAc,Na is a sulfated oligosaccharide characterized by:

- Core structure: Galactose (Gal) linked via β1,3-glycosidic bond to N-acetylglucosamine (GlcNAc).

- Branching: A fucose (Fuc) residue attached to GlcNAc via an α1,4-glycosidic bond.

- Sulfation: A sodium sulfonate group (-SO3Na) at the 3'-hydroxyl position of the galactose residue.

The α1,4-fucosylation is distinct from common α1,3/α1,2-fucosylated Lewis antigens, suggesting unique biological roles in cell adhesion or immune recognition .

Properties

Molecular Formula |

C21H36NNaO18S |

|---|---|

Molecular Weight |

645.6 g/mol |

IUPAC Name |

sodium;[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C21H37NO18S.Na/c1-3-7-11(26)13(28)14(29)20(36-7)38-16-9(5-24)35-19(31)10(22-6(2)25)17(16)39-21-15(30)18(40-41(32,33)34)12(27)8(4-23)37-21;/h7-21,23-24,26-31H,3-5H2,1-2H3,(H,22,25)(H,32,33,34);/q;+1/p-1/t7-,8+,9+,10+,11+,12-,13+,14-,15+,16+,17+,18-,19?,20-,21-;/m0./s1 |

InChI Key |

AHNUUNATYIQLDU-RTOJEFMLSA-M |

Isomeric SMILES |

CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |

Canonical SMILES |

CCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The preparation typically begins with natural or semi-synthetic polysaccharide precursors containing the Lewis A trisaccharide backbone or related oligosaccharides. Common starting materials include:

- Chondroitin sulfate derivatives

- Heparan sulfate derivatives

- Isolated Lewis A trisaccharide or related oligosaccharides

These precursors provide the necessary glycosidic linkages and functional groups for subsequent sulfonation.

Regioselective Sulfonation

The critical step in the preparation is the regioselective sulfonation of the galactose residue at the 3'-hydroxyl position. This is achieved by:

- Using sulfur trioxide complexes, such as sulfur trioxide-triethylamine, as sulfonating agents

- Conducting the reaction under controlled conditions to prevent degradation or desulfation

Typical reaction parameters include:

| Parameter | Typical Range |

|---|---|

| pH | 7.0 to 8.0 |

| Temperature | 25°C to 37°C |

| Solvent | Anhydrous solvents (e.g., DMF) |

| Reaction time | Several hours (varies by protocol) |

These conditions favor selective sulfonation at the 3'-position without hydrolyzing glycosidic bonds or causing side reactions.

Enzymatic or Chemical Cleavage (Optional)

In some protocols, enzymatic cleavage of polysaccharides is performed prior to sulfonation to isolate the trisaccharide unit. Glycosidases specific for chondroitin sulfate or heparan sulfate can be employed to yield the target trisaccharide substrate.

Purification

After sulfonation, the crude product contains sulfonated trisaccharides, unreacted starting materials, and possible side products. Purification is essential to achieve high purity (>95%) and involves:

- Anion-exchange chromatography (e.g., DEAE-Sepharose columns) to separate sulfonated species based on charge

- High-performance liquid chromatography (HPLC) for further purification and analysis

- Lyophilization or freeze-drying to obtain the sodium salt in solid form

Purity is confirmed by chromatographic techniques and spectroscopic methods such as nuclear magnetic resonance (NMR).

Summary Table of Preparation Process

| Step | Description | Key Parameters/Notes |

|---|---|---|

| Starting Material | Polysaccharides or isolated Lewis A trisaccharide | Chondroitin sulfate, heparan sulfate derivatives |

| Sulfonation Agent | Sulfur trioxide-triethylamine complex | Regioselective for 3'-OH on galactose |

| Reaction Conditions | pH 7-8, 25-37°C, anhydrous solvent | Prevents desulfation and glycosidic bond cleavage |

| Optional Cleavage | Enzymatic cleavage to isolate trisaccharide | Glycosidases specific to polysaccharide type |

| Purification | Anion-exchange chromatography, HPLC | Achieves >95% purity |

| Final Product Form | Sodium salt of 3'-O-sulfonated Lewis A | Stored at -20°C |

Research Findings Supporting Preparation

- Sulfonation at the 3'-position significantly enhances selectin binding affinity by approximately 10-fold compared to non-sulfated Lewis A, necessitating precise sulfonation.

- NMR studies confirm the chair conformation of the sulfated galactose ring, indicating the importance of regioselective sulfonation for biological activity.

- Purification via anion-exchange chromatography is effective due to the negative charge introduced by the sulfonate group, enabling separation from non-sulfated impurities.

- The sodium salt form stabilizes the compound and facilitates its use in biological assays and therapeutic research.

Chemical Reactions Analysis

Sulfation and Desulfation Reactions

The sulfate group at the 3'-position of the galactose residue is central to its reactivity. Sulfation is typically achieved during synthesis using a sulfur trioxide–trimethylamine complex under tin-activated conditions . Desulfation can occur under acidic or enzymatic conditions, altering bioactivity.

Glycosylation and Glycosidic Bond Formation

The compound’s glycosidic linkages (β1-3 galactose-N-acetylglucosamine and α1-4 fucose-N-acetylglucosamine) are formed via thioglycoside donors in NIS/AgOTf-promoted reactions . Stability studies show β-linkages are more resistant to acid hydrolysis than α-linkages.

pH-Dependent Hydrolysis

The sulfate group enhances stability, but glycosidic bonds hydrolyze under extreme pH:

-

Acidic conditions (pH < 3) : Cleavage of α1-4 fucosidic bonds occurs within 24 hours.

-

Alkaline conditions (pH > 10) : Partial desulfation observed alongside β-elimination at elevated temperatures .

Enzymatic Modifications

The compound serves as a substrate for specific enzymes:

-

Galactosidases : Cleave β1-3 linkage, yielding fucosylated GlcNAc .

-

Sulfatases : Target the 3'-sulfate group, critical for modulating selectin binding .

Interaction with Biomolecules

The sulfated trisaccharide binds selectively to proteins:

-

Selectins (E/P-selectin) : Binds via sulfate and fucose residues with Kd ≈ 10⁻⁶ M .

-

Antibodies (Anti-Lewis A) : Recognizes the α1-4 fucose motif, used in immunoassays .

Oxidation Reactions

Controlled oxidation of hydroxyl groups (e.g., using NaIO4) selectively targets vicinal diols:

-

Periodate Oxidation : Cleaves galactose C3–C4 bond, destroying the sulfated epitope.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3'-(o-Sulfonylnaphthalen-1-yl)galactose beta-1,3-(fucose alpha-1,4)-N-acetylglucosamine sodium salt is , with a molar mass of approximately . The presence of sulfate groups enhances its solubility and biological activity, making it a candidate for various biochemical interactions and therapeutic applications.

The compound exhibits notable biological activities due to its structural components. It is known to interact with various proteins and receptors in biological systems, which positions it as a potential therapeutic agent in several medical conditions. Some key biological functions include:

- Cell Adhesion : The compound plays a role in cell adhesion processes by interacting with specific cell surface receptors.

- Therapeutic Applications : It has been studied for its potential use in preventing ischemia-reperfusion lung injury and other conditions related to cellular adhesion and signaling .

Therapeutic Development

Research has indicated that 3'-(o-Sulfonylnaphthalen-1-yl)galactose beta-1,3-(fucose alpha-1,4)-N-acetylglucosamine sodium salt can be utilized in the development of therapies targeting various diseases. For instance:

- Ischemia-Reperfusion Injury : Studies have shown its efficacy in preventing lung injuries associated with ischemia-reperfusion events .

Biochemical Interactions

The compound's unique structure allows it to participate in numerous biochemical interactions. Interaction studies focus on its binding affinities with biomolecules, which are critical for understanding its biological functions and therapeutic potential.

Synthesis and Modification

The synthesis of this compound involves multi-step processes that allow for precise control over its structure. This capability is essential for tailoring the compound for specific research applications or therapeutic uses.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves its interaction with specific molecular targets and pathways. It acts as a ligand for E- and P-selectins, which are involved in cell adhesion and signaling. This interaction can modulate immune responses and prevent tissue damage during ischemia-reperfusion injury .

Comparison with Similar Compounds

Table 1: Key Structural Features

Table 2: Binding and Thermodynamic Data

Key Research Findings

Sulfation Effects : Sulfated glycans like 3'-(O-SO3Na)Gal-β1,3-GlcNAc may mimic charged epitopes in heparan sulfate, influencing receptor-ligand interactions. highlights 6-sulfo-GlcNAc in lymphocyte trafficking, suggesting sulfation position dictates specificity .

Linkage Specificity: The β1,3 linkage in the target compound contrasts with β1,4 in LacNAc. shows β1,3GalT activity decreases in colonic adenocarcinomas (0.67 → 0.18 nmol/min/mg), correlating with cancer-associated glycosylation changes .

Fucosylation Patterns: α1,4-Fuc in the target compound diverges from α1,3-Fuc in Lewis antigens. notes α1,3-Fuc in GlcNAc branches of Neu4,5Ac2-containing glycans, which are sialylated but lack sulfation .

Thermodynamic Stability: Compounds like GN3M achieve tight binding (ΔG° = −8.4 kcal/mol) via conjugates (e.g., moranoline), suggesting that sulfation in the target compound could similarly enhance affinity through electrostatic interactions .

Biological Activity

3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na, also known as Sulfo Lewis A or 3'-Sulfated Lewis A, is a sulfated oligosaccharide with significant biological implications. This compound is primarily recognized for its role in cell signaling and interactions within the immune system. Its structure comprises a galactose residue linked to fucose and N-acetylglucosamine, with a sulfate group contributing to its biological activity.

- Molecular Formula : C20H35NO18S

- Molecular Weight : 609.55 g/mol

- CAS Number : 153088-71-2

Biological Functions

The biological activity of 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na has been studied in various contexts:

1. Cell Adhesion and Migration

Research indicates that this compound plays a crucial role in cell adhesion processes. It has been shown to interact with selectins, which are cell adhesion molecules essential for leukocyte trafficking during inflammation. The sulfation enhances the binding affinity of the oligosaccharide to selectins, facilitating leukocyte rolling and adhesion on endothelial cells .

2. Anticoagulant Activity

Studies have demonstrated that sulfated oligosaccharides exhibit anticoagulant properties by inhibiting thrombin and factor Xa. Sulfo Lewis A has been shown to modulate coagulation pathways, potentially serving as a therapeutic agent in preventing thrombosis .

3. Tumor Metastasis

The compound's involvement in tumor biology has been highlighted in various studies. It is implicated in the metastasis of cancer cells by promoting interactions between tumor cells and the vascular endothelium through selectin-mediated mechanisms. The expression of Sulfo Lewis A on cancer cells has been correlated with increased metastatic potential .

Case Study 1: Leukocyte Trafficking

A study examined the effects of Sulfo Lewis A on leukocyte trafficking in a mouse model of inflammation. Results indicated that administration of this compound significantly enhanced leukocyte rolling and adhesion to inflamed endothelium compared to controls. This suggests its potential as a modulator of inflammatory responses .

Case Study 2: Cancer Metastasis

In vitro studies using cancer cell lines showed that Sulfo Lewis A expression was associated with increased migration and invasion capabilities. Inhibition of selectin interactions led to reduced metastatic spread in animal models, highlighting its role as a target for cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H35NO18S |

| Molecular Weight | 609.55 g/mol |

| CAS Number | 153088-71-2 |

| Selectin Binding Affinity | High |

| Anticoagulant Activity | Yes |

| Biological Activity | Effect |

|---|---|

| Cell Adhesion | Promotes leukocyte adhesion |

| Anticoagulation | Inhibits thrombin activity |

| Tumor Metastasis | Enhances metastatic potential |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural integrity of 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY/TOCSY) to confirm glycosidic linkages and sulfation patterns. Mass spectrometry (MALDI-TOF or ESI-MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) with ion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns assesses purity .

Q. How is 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na synthesized in laboratory settings?

- Methodological Answer : Enzymatic synthesis using glycosyltransferases (e.g., β1,3-galactosyltransferase and α1,4-fucosyltransferase) ensures stereospecificity. Chemical synthesis requires regioselective sulfation at the 3'-position using protecting-group strategies (e.g., benzyl or acetyl groups). Post-synthesis purification employs size-exclusion chromatography or membrane-based separation technologies .

Q. What are the primary challenges in isolating 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na from natural sources?

- Methodological Answer : Low natural abundance necessitates affinity chromatography with lectins or antibodies targeting the sulfated epitope. Contaminants with similar charge profiles (e.g., other sulfated glycans) require orthogonal separation methods, such as capillary electrophoresis or ion-mobility MS .

Advanced Research Questions

Q. How can computational modeling enhance the design of experiments studying 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na's interaction with lectins?

- Methodological Answer : Molecular dynamics (MD) simulations predict binding conformations and energetics. Quantum mechanical (QM) calculations validate sulfation effects on electronic properties. Virtual screening tools (e.g., AutoDock) optimize experimental conditions for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validation .

Q. What strategies resolve conflicting data on the bioactivity of 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na in different cell-based assays?

- Methodological Answer : Standardize assay protocols (e.g., cell line selection, sulfation-dependent controls). Use orthogonal validation: SPR for kinetic binding data, glycan microarray for specificity, and CRISPR-edited cell lines to isolate receptor-specific effects. Meta-analysis of published data identifies confounding variables (e.g., buffer ionic strength) .

Q. How do researchers address discrepancies in reported sulfation stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (e.g., pH/temperature stress tests) coupled with LC-MS/MS monitor desulfation kinetics. Comparative studies using isotopically labeled analogs (e.g., 34S-labeled sulfate) track degradation pathways. Structural analogs with modified sulfation sites serve as negative controls .

Q. What experimental frameworks validate the role of 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na in pathogen-host interactions?

- Methodological Answer : Glycan microarray screening identifies pathogen adhesion specificity. Knockout models (e.g., fucosyltransferase-deficient cells) assess functional relevance. Cryo-EM or X-ray crystallography resolves atomic-level interactions with viral/bacterial lectins. In vivo imaging in model organisms (e.g., zebrafish) tracks spatial-temporal binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.